molecular formula C7H9N3OS B572043 1-(6-Methoxypyridin-2-yl)thiourea CAS No. 1235325-70-8

1-(6-Methoxypyridin-2-yl)thiourea

Cat. No. B572043
M. Wt: 183.229
InChI Key: WVMROAFZNDGOTQ-UHFFFAOYSA-N
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Description

“1-(6-Methoxypyridin-2-yl)thiourea” is a chemical compound with the molecular formula C7H9N3OS . It is a white to light-yellow powder or crystals .


Synthesis Analysis

The synthesis of thiourea derivatives, such as “1-(6-Methoxypyridin-2-yl)thiourea”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of “1-(6-Methoxypyridin-2-yl)thiourea” can be represented by the InChI code: 1S/C7H9N3OS/c1-11-6-4-2-3-5(9-6)10-7(8)12/h2-4H,1H3,(H3,8,9,10,12) . The molecular weight of this compound is 183.23 .

Scientific Research Applications

  • Anticancer Applications : A study on the metabolism of a novel anticancer agent, 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea (YH3945), in rats, showed significant potential in cancer treatment. The research highlighted the drug's metabolic pathways and the formation of various metabolites, indicating its comprehensive biotransformation in the body (Lee et al., 2004).

  • Bone Turnover and Osteoporosis Treatment : Another study identified 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as a potent alpha(v)beta(3) receptor antagonist. This compound was selected for clinical development due to its efficacy in vivo models of bone turnover, suggesting its use in preventing and treating osteoporosis (Hutchinson et al., 2003).

  • Anticancer Thiourea-Azetidine Hybrids : A series of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for anticancer activity. The study revealed several compounds with significant potency against various human cancer cell lines, showing promise as VEGFR-2 inhibitors (Parmar et al., 2021).

  • Hydrogen Bonding in Salts : Research into the hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine, provided insights into the molecular structures and interactions in these compounds, which are relevant to pharmaceutical chemistry (Böck et al., 2021).

  • Antibacterial and Anti-MRSA Activity : A study on the synthesis and evaluation of a series of thiourea-containing compounds revealed that certain derivatives exhibited significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as a new class of antibiotics (Dolan et al., 2016).

  • Applications in OLEDs : Thiourea derivatives, including N-((6-metylpyridin-3-yl)carbamothioyl)-1-naphtamide, have been researched for their potential in molecular electronics applications such as Organic Light Emitting Diodes (OLEDs), due to their rigid p-system properties (Khairul et al., 2015).

Future Directions

While specific future directions for “1-(6-Methoxypyridin-2-yl)thiourea” are not mentioned in the available literature, thiourea derivatives are a topic of ongoing research due to their wide range of pharmacological activities . Future research could focus on exploring the biological activities of “1-(6-Methoxypyridin-2-yl)thiourea” and its potential applications in medicinal chemistry.

properties

IUPAC Name

(6-methoxypyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-11-6-4-2-3-5(9-6)10-7(8)12/h2-4H,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMROAFZNDGOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyridin-2-yl)thiourea

CAS RN

1235325-70-8
Record name (6-methoxypyridin-2-yl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
B Koshti, V Kshtriya, N Gour - 2021 - chemrxiv.org
In this manuscript, we report the synthesis of new azo dye (E)-4-((5-methoxythiazolo[4,5-b]pyridine-2-yl)diazenyl)N-phenylaniline (BK2). This new azo dye revealed a pink color in the …
Number of citations: 3 chemrxiv.org

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